molecular formula C10H10 B073350 1-Phenyl-1,3-butadiene CAS No. 1515-78-2

1-Phenyl-1,3-butadiene

Cat. No. B073350
CAS RN: 1515-78-2
M. Wt: 130.19 g/mol
InChI Key: XZKRXPZXQLARHH-XVNBXDOJSA-N
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Description

“1-Phenyl-1,3-butadiene” is a chemical compound with the molecular formula C10H10O2 . It is a butane backbone with two double bonds at carbon 1 and 3 .


Synthesis Analysis

The copolymerization of 1,3-butadiene with various types of phenyl substituted 1,3-butadiene derivatives, including (E)-1-phenyl-1,3-butadiene (PBD), has been reported . Comonomers PBD can be copolymerized with 1,3-butadiene in a large range of comonomer feed ratios, affording the targeted copolymers with well-controlled comonomer incorporations, molecular weights, polydispersities, and microstructure .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-1,3-butadiene” can be represented as C10H10O2 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

The copolymerization of 1,3-butadiene with various types of phenyl substituted 1,3-butadiene derivatives has been studied . Microstructure analysis by NMR spectra revealed high 1,4-selectivities of the catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-1,3-butadiene” include a density of 1.1±0.1 g/cm3, boiling point of 262.2±13.0 °C at 760 mmHg, and a flash point of 96.9±16.8 °C .

Scientific Research Applications

  • PAH Formation : Kaiser, Parker, Zhang, Landera, Kislov, and Mebel (2012) investigated the formation of polycyclic aromatic hydrocarbons (PAHs) through the reaction of phenyl radical and 1,3-butadiene, identifying 1,4-dihydronaphthalene as a major product. This research contributes to understanding combustion and interstellar chemistry (Kaiser et al., 2012).

  • Cationic Polymerization : Asami, Hasegawa, and Onoe (1976) studied the cationic polymerization of trans-1-Phenyl-1,3-butadiene using Friedel—Crafts catalysts, revealing insights into the polymer structure and kinetics (Asami, Hasegawa, & Onoe, 1976).

  • Anion Chain End Characterization : Suzuki, Tsuji, Watanabe, and Takegami (1979) explored the anionic polymerization mechanism of oligomeric 1-Phenyl-1,3-butadiene, contributing to the understanding of polymer chemistry (Suzuki et al., 1979).

  • Crossed Beam Reactions : Yang, Parker, Dangi, Kaiser, Kislov, and Mebel (2014) conducted a study on the reactions of phenyl radicals with 1,2-butadiene, providing insights into the formation of 2-phenyl-1,3-butadiene, relevant to understanding reaction dynamics (Yang et al., 2014).

  • Ziegler-Natta Polymerization : Pragliola, Cipriano, Boccia, and Longo (2002) studied the polymerization of Phenyl-1,3-butadienes in the presence of Ziegler-Natta catalysts, contributing to the development of new polymeric materials (Pragliola et al., 2002).

  • Gold(I)-Catalyzed Hydroalkoxylation : Zhang and Widenhoefer (2008) researched the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including 1-phenyl-1,2-butadiene, highlighting the potential for synthesizing complex organic molecules (Zhang & Widenhoefer, 2008).

  • Rhodium Bis(diazaphospholane)-Catalyzed Hydroformylation : Nelsen, Brezny, and Landis (2015) investigated the rhodium-catalyzed hydroformylation of substrates like trans-1-phenyl-1,3-butadiene, contributing to the field of catalysis and organic synthesis (Nelsen, Brezny, & Landis, 2015).

  • Photophysics and Photochemistry : Bartocci, Galiazzo, Mazzucato, and Spalletti (2001) explored the photophysical and photochemical behavior of 1-(n-pyridyl)-4-phenyl-1,3-butadiene isomers, contributing to the understanding of excited state properties of organic molecules (Bartocci et al., 2001).

Future Directions

Future research directions for 1,3-butadiene, which includes “1-Phenyl-1,3-butadiene”, involve improving mechanistic understanding such as the examination of alternate metabolic pathways, the generation of interspecies scaling factors, and an assessment of the relevance of various tumor sites . The development of innovative efficient catalysts is also a key to success in achieving these industrially relevant conversions of 1,3-butadiene .

properties

IUPAC Name

[(1E)-buta-1,3-dienyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKRXPZXQLARHH-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346685
Record name (E)-1-Phenyl-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,3-butadiene

CAS RN

1515-78-2, 16939-57-4
Record name Benzene, 1,3-butadienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Phenyl-1,3-butadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Phenyl-1,3-butadiene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-Phenyl-1,3-butadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
873
Citations
EC Coyner, GA Ropp - Journal of the American Chemical Society, 1947 - ACS Publications
1-Phenyl-1, 3-butadiene.—Dry hydrogen bromide was passed into a solution of 54.3 g. of 1-pheny 1-3-buten-1-ol in 230 cc. C. p. benzene underreflux for five hours. Ninety per cent, …
Number of citations: 6 pubs.acs.org
Y Jiang, X Kang, Z Zhang, S Li, D Cui - ACS Catalysis, 2020 - ACS Publications
Coordination polymerization of 1-phenyl-1,3-butadiene (1PB) has been carried out using diiminophosphinato lutetium complexes 1 and 2, pyridyl-methylene-fluorenyl complexes 3 (Sc …
Number of citations: 10 pubs.acs.org
O Grummitt, FJ Christoph - Journal of the American Chemical …, 1951 - ACS Publications
Contrary to previous reports, only< rares-l-phenyl-l, 3-butadiene can be obtained by the acid hydrolysis of cinnamaldehydemethylmagnesium bromide. The new cis isomer has been …
Number of citations: 54 pubs.acs.org
JS Meek, FJ Lorenzi, SJ Cristol - Journal of the American …, 1949 - ACS Publications
Since previous work in our Laboratory had shown that piperylene condenses with acrylonitrile, 2 methyl acrylate, 2 acrylic acid, 3 acrylamide, 3 and acrolein3 to form the cis-ortho …
Number of citations: 16 pubs.acs.org
JS Meek, BT Poon, RT Merrow… - Journal of the American …, 1952 - ACS Publications
Previous work in our laboratory and elsewhere showed that when< ra» s-piperylene was condensed with monosubstituted ethylenes, the major adduct was the cA-ortho-…
Number of citations: 24 pubs.acs.org
DH Lewis, RC Kneisel, BW Ponder - Macromolecules, 1973 - ACS Publications
The monomers 1-ferrocenyl-1, 3-butadiene (1) and 1-phenyl-1, 3-butadiene (2) have been synthesized and their characteristics in homopolymerization reactions and in …
Number of citations: 16 pubs.acs.org
WJ Buma, BE Kohler, JM Nuss, TA Shaler… - The Journal of chemical …, 1992 - pubs.aip.org
We report vibrationally resolved S 0 →S 1 excitation spectra and vibronic level decay times for the phenyl‐substituted polyenes 1‐phenylbutadiene and 1‐phenylhexatriene seeded in …
Number of citations: 15 pubs.aip.org
F ACREE Jr, FB Laforge - The Journal of Organic Chemistry, 1939 - ACS Publications
Pyrethrolone, the alcoholic component of the two insecticidal esters of pyrethrum flowers, pyrethrins I and II, contains an unsaturated five-membered substituent which catalytic …
Number of citations: 9 pubs.acs.org
Y Pocker, MJ Hill - Journal of the American Chemical Society, 1971 - ACS Publications
The kinetics of the acid-catalyzed isomerization of cis-\-phenyl-1, 3-butadiene (1) and c «-l-methyl-3-phenylallyl alcohol (2) to the corresponding trans compounds in aqueous sulfuric …
Number of citations: 21 pubs.acs.org
RI Kaiser, DSN Parker, F Zhang… - The Journal of …, 2012 - ACS Publications
The crossed beam reactions of the phenyl radical (C 6 H 5 , X 2 A 1 ) with 1,3-butadiene (C 4 H 6 , X 1 A g ) and D6-1,3-butadiene (C 4 D 6 , X 1 A g ) as well as of the D5-phenyl radical (…
Number of citations: 67 pubs.acs.org

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